REACTION_SMILES
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[CH3:23][C:24](=[O:25])[CH3:26].[CH:14](=[O:15])[CH:16]=[CH2:17].[Cl-:20].[ClH:21].[N:10]([O-:11])=[O:12].[Na+:13].[O:18]=[Ca:19].[O:1]([CH3:2])[c:3]1[c:4]([NH2:5])[cH:6][cH:7][cH:8][cH:9]1.[OH2:22]>>[O:1]([CH3:2])[c:3]1[c:4]([CH2:17][CH:16]([CH:14]=[O:15])[Cl:20])[cH:6][cH:7][cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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C=CC=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=[Ca]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
COc1ccccc1N
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccccc1CC(Cl)C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |